molecular formula C22H25ClN4O4 B5729523 2-(4-chlorophenoxy)-N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]acetohydrazide

Cat. No.: B5729523
M. Wt: 444.9 g/mol
InChI Key: CMILCWARGGMRNY-ZVHZXABRSA-N
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Description

2-(4-chlorophenoxy)-N’-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique molecular structure, which includes a chlorophenoxy group, a cyclohexyl(methyl)amino group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]acetohydrazide typically involves multiple steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate ester with hydrazine hydrate to form the hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydrazide groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Amino derivatives are common products.

    Substitution: Substituted phenoxy derivatives can be formed.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)acetohydrazide
  • N’-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]acetohydrazide

Uniqueness

2-(4-chlorophenoxy)-N’-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-[2-[cyclohexyl(methyl)amino]-5-nitrophenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O4/c1-26(18-5-3-2-4-6-18)21-12-9-19(27(29)30)13-16(21)14-24-25-22(28)15-31-20-10-7-17(23)8-11-20/h7-14,18H,2-6,15H2,1H3,(H,25,28)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMILCWARGGMRNY-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCCCC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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